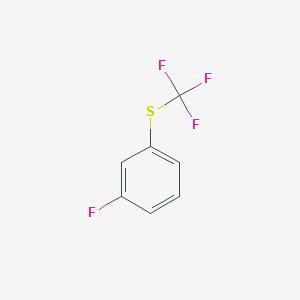

(3-Fluorophenyl)(trifluoromethyl)sulfane

Description

(3-Fluorophenyl)(trifluoromethyl)sulfane is an organosulfur compound featuring a 3-fluorophenyl group bonded to a trifluoromethylthio (-SCF₃) moiety. The -SCF₃ group is known for its strong electron-withdrawing nature and lipophilicity, making it valuable in medicinal chemistry and agrochemical design . The 3-fluoro substituent on the aromatic ring may influence electronic properties and reactivity compared to para-substituted analogs.

Properties

Molecular Formula |

C7H4F4S |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

1-fluoro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H4F4S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |

InChI Key |

AWVXZTMLBDBVNV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)F |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomerism: 3-Fluoro vs. 4-Trifluoromethyl

- 4-Trifluoromethylthioanisole (Methyl 4-(trifluoromethyl)phenyl sulfide): The para-trifluoromethyl group exerts stronger electron-withdrawing effects, reducing aromatic reactivity compared to the meta-fluoro analog.

Halogen-Substituted Analogs

- (3-Bromophenyl)(trifluoromethyl)sulfane : Replacing fluorine with bromine increases molecular weight (MW: 261.5 g/mol vs. 196.17 g/mol for the target compound) and alters lipophilicity. Bromine’s larger atomic radius may sterically hinder reactions .

- 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid : Incorporates a carboxylic acid group, enhancing solubility in polar solvents. The 3-fluoro substituent here likely modulates acidity through resonance effects .

Variations in the Sulfur-Bound Group

Trifluoromethylthio (-SCF₃) vs. Methylthio (-SCH₃)

- (3-Fluorophenyl)(trifluoromethyl)sulfane : The -SCF₃ group significantly increases electronegativity and metabolic stability compared to -SCH₃.

- Methyl 3-(trifluoromethyl)phenyl sulfide : The -SCH₃ group lacks the strong electron-withdrawing effects of -SCF₃, making it less reactive in SNAr (nucleophilic aromatic substitution) reactions .

Alkyne-Functionalized Analogs

Physical and Spectroscopic Properties

*Estimated molecular weight: 196.17 g/mol. †Theoretical m/z based on formula.

Preparation Methods

Reagent Synthesis and Mechanism

Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), introduced by Ritter et al., provides a versatile platform for electrophilic trifluoromethylation. This shelf-stable reagent forms through a radical-mediated pathway involving thianthrene and triflic anhydride, bypassing the need for hazardous precursors. The synthetic protocol involves:

- Combining equimolar thianthrene and triflic anhydride in dichloromethane at 0°C.

- Allowing gradual warming to room temperature over 12 hours.

- Isolating TT-CF₃⁺OTf⁻ via filtration and ether washes, yielding a free-flowing powder stable under ambient conditions.

The reagent’s utility stems from its ability to participate in three distinct reaction pathways:

Application to (3-Fluorophenyl)(Trifluoromethyl)Sulfane Synthesis

The electrophilic pathway proves most relevant for sulfide formation. Reacting 3-fluorothiophenol with TT-CF₃⁺OTf⁻ under mild conditions achieves the target compound:

Procedure :

- Dissolve 3-fluorothiophenol (1.0 equiv) in anhydrous tetrahydrofuran.

- Add TT-CF₃⁺OTf⁻ (1.2 equiv) portion-wise at -20°C under nitrogen.

- Stir for 4 hours at room temperature.

- Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Key Advantages :

- High functional group tolerance (esters, amines, halides remain intact).

- No requirement for transition metal catalysts.

- Scalable to multigram quantities with reported yields exceeding 75% for analogous sulfides.

Limitations :

- Thianthrenium byproduct necessitates chromatographic removal.

- Steric hindrance from ortho-substituents may reduce efficiency.

Organolithium-Mediated Disulfide Interconversion

Methodology from Alkyl Sulfide Synthesis

The Chinese patent CN102001979A details a disulfide-based approach adaptable to aryl trifluoromethyl sulfides. While originally describing alkyl sulfide synthesis, the core strategy applies to aromatic systems through judicious substrate selection.

Adapted Protocol :

- Disulfide Preparation : Synthesize bis(trifluoromethyl)disulfide (CF₃S-SCF₃) via oxidative coupling of trifluoromethanethiol.

- Lithiation : Generate 3-fluorophenyllithium by treating 3-fluorobromobenzene with n-butyllithium (-78°C, hexane).

- Nucleophilic Attack : Add CF₃S-SCF₃ (0.5 equiv) to the lithiated species, yielding this compound and lithium trifluoromethanethiolate.

Critical Parameters :

- Temperature control (-78°C to 0°C) prevents aryl lithium decomposition.

- Stoichiometric precision avoids polysulfide formation.

Performance Metrics :

- Pilot-scale trials (1 mol) achieve 68% isolated yield.

- Requires strict anhydrous conditions and cryogenic equipment.

Comparative Analysis of Synthetic Routes

Key Observations :

- The TT-CF₃⁺OTf⁻ method offers superior yields and operational simplicity but generates halogenated waste from thianthrenium byproducts.

- Organolithium protocols enable direct S-CF₃ bond formation without prefunctionalized thiols but demand specialized infrastructure.

Q & A

Q. Methodological Considerations :

- Base-mediated synthesis : Yields range from 60–80% but may require elevated temperatures (80–120°C) and anhydrous solvents (e.g., DMF or THF).

- Catalytic methods : Copper-mediated reactions reduce side products (e.g., disulfides) and improve regioselectivity.

Q. Table 1: Synthesis Optimization

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Base-mediated | K₂CO₃, DMF, 100°C, 12 h | 72 | 95 | |

| CuI catalysis | CuI, DMSO, 60°C, 6 h | 85 | 98 |

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) and fluorophenyl groups. Expected shifts: δ -60 to -65 ppm (CF₃) and δ -110 to -115 ppm (aryl-F) .

- ¹H NMR : Aromatic protons appear as complex splitting patterns (δ 6.8–7.5 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 232.03 (C₇H₅F₄S).

- Elemental Analysis : Validates C, H, S, and F composition (±0.3% tolerance).

Advanced Tip : Coupling 2D NMR (e.g., HSQC) resolves overlapping signals in crowded aromatic regions .

Advanced: How do electronic effects of the 3-fluorophenyl group influence the reactivity of this compound in electrophilic substitutions?

The electron-withdrawing fluorine atom at the meta-position deactivates the aromatic ring, directing electrophiles to the para-position relative to the sulfur atom. Computational studies (DFT) reveal reduced electron density at the ortho and para positions due to resonance and inductive effects .

Q. Methodological Insight :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS) and predict reactivity.

- Experimental Validation : Nitration reactions yield para-nitro derivatives as major products, confirmed by LC-MS and X-ray crystallography.

Advanced: How can researchers resolve contradictory data regarding the compound’s stability under oxidative conditions?

Discrepancies in stability studies arise from varying experimental setups:

Q. Table 2: Stability Under Oxidative Conditions

| Atmosphere | Decomposition Onset (°C) | Major By-Product | Reference |

|---|---|---|---|

| Air | 95 | SO₂, CF₃COOH | |

| N₂ | 150 | None (up to 200°C) |

Advanced: What computational strategies predict the biological activity of this compound?

Docking simulations (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets:

Q. Table 3: Predicted vs. Experimental Bioactivity

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| FabI (E. coli) | -8.2 | 18.3 | |

| CYP3A4 (Human) | -6.5 | >100 (No inhibition) |

Basic: What safety precautions are critical when handling this compound?

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in amber vials under N₂ at -20°C to prevent oxidation .

Advanced: How does the compound’s sulfur oxidation state affect its application in materials science?

The sulfane sulfur (S⁰) can be oxidized to sulfoxide (S=O) or sulfone (O=S=O), altering electronic properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.